

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

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Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridine

Cat. No.: B110594

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In the landscape of modern organic synthesis and drug discovery, heterocyclic compounds form the foundation of countless therapeutic agents and functional materials.^[1] Among these, **2-Bromo-4-methoxypyridine** (CAS No. 89488-29-9) has emerged as a particularly valuable and versatile building block.^{[1][2][3]} Its strategic placement of a reactive bromine atom and an electron-donating methoxy group on an electron-deficient pyridine ring creates a unique chemical profile, ripe for selective functionalization.

This guide provides an in-depth exploration of **2-Bromo-4-methoxypyridine**, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of this intermediate is crucial for leveraging its full potential in constructing complex molecular architectures, from novel pharmaceutical candidates to advanced materials.^{[1][2][4]}

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which dictate its handling, storage, and behavior in reaction systems.

Property	Value	Reference
CAS Number	89488-29-9	[2][5][6]
Molecular Formula	C ₆ H ₆ BrNO	[2][5][6]
Molecular Weight	188.02 g/mol	[2][5][6]
Appearance	Off-white to pale yellow or light-brown liquid or solid	[2]
Boiling Point	220 - 222 °C	[4]
Melting Point	46 - 48 °C	[4]
Purity	≥ 95-98% (typical)	[2][7]
Storage Conditions	Store at 0-8 °C or room temperature, tightly closed	[2]

Synthesis of 2-Bromo-4-methoxypyridine: Building the Foundation

The accessibility of **2-Bromo-4-methoxypyridine** is a key factor in its widespread use. Several synthetic routes have been established, with two primary methods demonstrating practical utility. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Nucleophilic Aromatic Substitution (SNA)

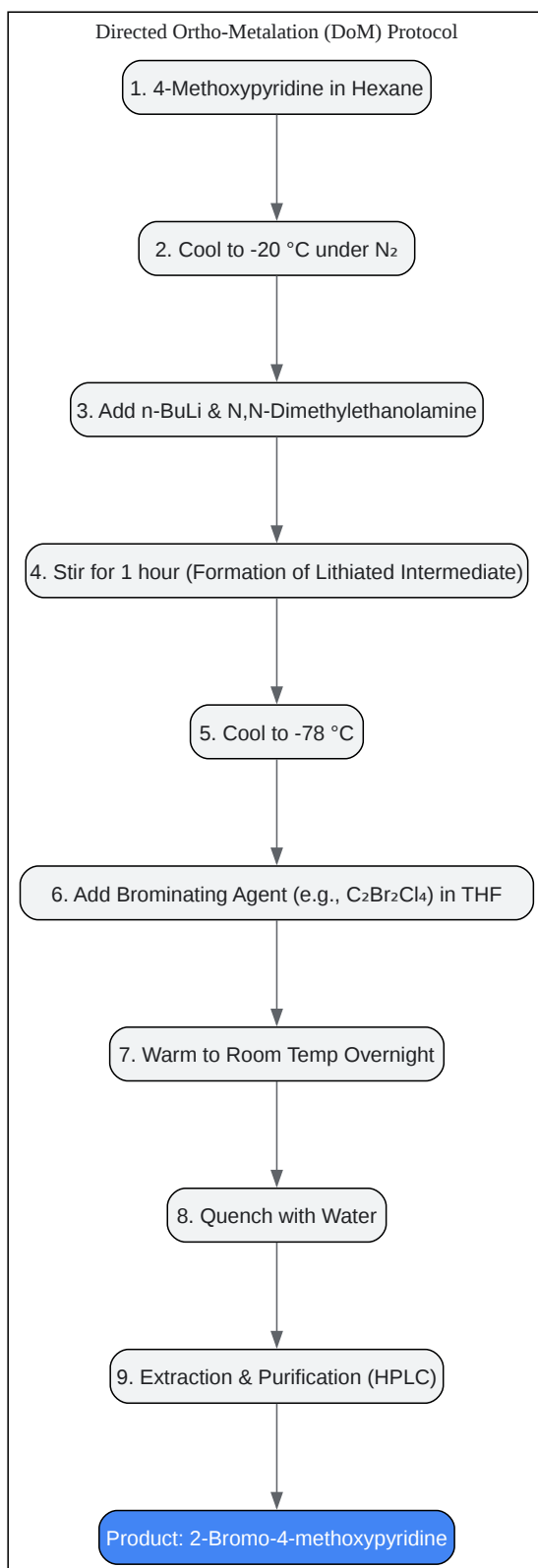
This route involves the substitution of a chloro group with a methoxy group.

- Reaction: 2-Bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic solvent like DMSO.
- Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The reaction is typically heated to high temperatures (e.g., 120 °C) to overcome the activation energy for the substitution.[5][8]

Method 2: Directed Ortho-Metalation (DoM)

This is a more elegant approach that leverages the directing effect of the methoxy group in 4-methoxypyridine.

- **Reaction:** 4-methoxypyridine is first deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) in the presence of an activating agent, followed by quenching the resulting lithiated intermediate with a bromine source.^[5]
- **Causality:** The methoxy group at C4 directs the deprotonation to the adjacent C3 and C5 positions. However, the pyridine nitrogen's inductive effect makes the C2 and C6 protons most acidic. A combination of a strong base and a chelating agent like N,N-dimethylethanolamine facilitates selective deprotonation at C2. The subsequent addition of an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the bromine atom at the desired position.^[5]



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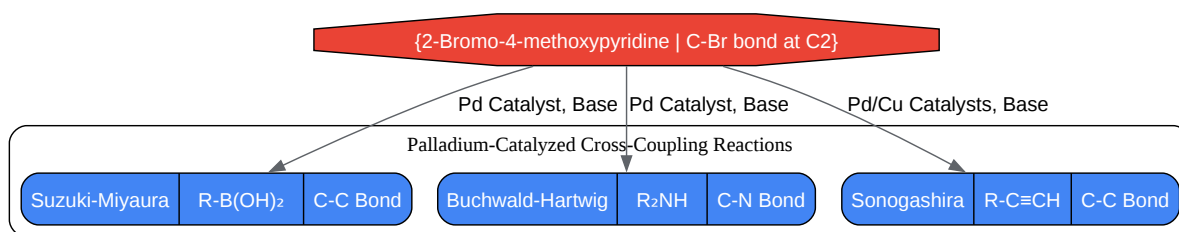
Caption: Workflow for the synthesis of **2-Bromo-4-methoxypyridine** via DoM.

Detailed Protocol: Synthesis via Directed Ortho-Metalation[5]

- **Reagent Preparation:** In an oven-dried, nitrogen-flushed flask, dissolve N,N-dimethylethanolamine (2.0 eq) in anhydrous hexanes.
- **Base Activation:** Cool the solution to -20 °C in a cooling bath. Add n-butyllithium (n-BuLi, 4.0 eq) dropwise. Stir the mixture under nitrogen for 30 minutes.
- **Deprotonation:** Add 4-methoxypyridine (1.0 eq) dropwise to the reaction mixture. The solution will typically turn a distinct color (e.g., orange). Stir for one hour at -20 °C.
- **Bromination:** Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the lithiated pyridine solution.
- **Reaction Completion:** Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Work-up:** Cool the mixture to 0 °C and carefully quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by high-performance liquid chromatography (HPLC) or column chromatography to yield **2-Bromo-4-methoxypyridine**.

Chemical Reactivity: A Hub for Molecular Diversification

The true power of **2-Bromo-4-methoxypyridine** lies in its predictable and versatile reactivity. The C2-Br bond is the primary locus of transformation, serving as a handle for forming new carbon-carbon and carbon-heteroatom bonds, predominantly through transition-metal-catalyzed cross-coupling reactions.[9][10]



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Caption: Key cross-coupling reactions of **2-Bromo-4-methoxypyridine**.

Suzuki-Miyaura Coupling

This reaction is a cornerstone for creating biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.^{[11][12]}

- **Mechanism Insight:** The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from a boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.^[13] The choice of base is critical for activating the boronic acid.^{[13][14]}
- **Application:** Essential for synthesizing complex scaffolds where a new aryl or heteroaryl group is required at the 2-position of the pyridine ring.

Comparative Yields with Various Boronic Acids The electronic nature of the boronic acid partner influences the reaction efficiency. The following data, while based on the analogous 2-Bromo-4-methylpyridine, provides a strong predictive framework.

Boronic Acid	Substituent Type	Expected Yield	Rationale
Phenylboronic acid	Neutral	Good to Excellent	Standard coupling partner, versatile and reliable. [11]
4-Methoxyphenylboronic acid	Electron-Donating	Excellent	Electron-donating groups can facilitate the transmetalation step, often leading to higher yields. [11]
4-Chlorophenylboronic acid	Electron-Withdrawing	Good	Electron-withdrawing groups can sometimes slow the reaction but still provide good yields. [11]
3-Thienylboronic acid	Heteroaromatic	Good to Excellent	Demonstrates the reaction's tolerance for heteroaromatic partners, crucial for drug discovery. [11]

General Protocol: Suzuki-Miyaura Coupling[\[12\]](#)[\[15\]](#)

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add **2-Bromo-4-methoxypyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K_2CO_3 or K_3PO_4 (2.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(dppf)Cl_2$ or $Pd(PPh_3)_4$, 3-5 mol%).
- **Solvent:** Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water, via syringe.
- **Reaction:** Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

- **Work-up and Purification:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na_2SO_4 , filter, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of substituted anilines and related compounds that are vital for medicinal chemistry.

[\[15\]](#)[\[16\]](#)

- **Mechanism Insight:** The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming a palladium-amido intermediate which then undergoes reductive elimination.[\[15\]](#)[\[17\]](#) The choice of phosphine ligand is critical to stabilize the catalyst and promote the final reductive elimination step.[\[16\]](#)[\[17\]](#)
- **Application:** Widely used to introduce primary or secondary amine functionalities, which are common in bioactive molecules for modulating solubility and target binding.

General Protocol: Buchwald-Hartwig Amination[\[16\]](#)

- **Inert Atmosphere:** In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or SPhos, 1.5-10 mol%), and a strong base (e.g., NaOtBu , 1.4 eq) to a Schlenk tube.
- **Catalyst Pre-formation:** Add anhydrous toluene and stir for 10-15 minutes at room temperature.
- **Reagent Addition:** Add **2-Bromo-4-methoxypyridine** (1.0 eq) and the desired amine (1.2 eq).
- **Reaction:** Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
- **Work-up and Purification:** Cool the reaction, quench with a saturated aqueous solution of NH_4Cl , and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of **2-Bromo-4-methoxypyridine**.

Technique	Expected Data
^1H NMR	Expect three distinct signals in the aromatic region corresponding to the pyridine ring protons (H-3, H-5, H-6) and one singlet in the aliphatic region for the methoxy ($-\text{OCH}_3$) protons. The chemical shifts will be influenced by the bromine, methoxy group, and ring nitrogen.
^{13}C NMR	Expect six signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the bromine (C-2) will be significantly downfield.
Mass Spec (ESI)	The molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z 189, reflecting the molecular weight of 188.02. ^{[5][8]} The characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in two peaks at m/z 189 and 191.
IR Spectroscopy	Characteristic absorption bands for C-O stretching (ether), C=C and C=N stretching (aromatic ring), and C-Br stretching are expected.

Applications in Research and Drug Development

The synthetic versatility of **2-Bromo-4-methoxypyridine** makes it a high-value intermediate across multiple scientific domains.

- Pharmaceutical Synthesis: It is a key intermediate in the development of various pharmaceutical agents.^{[1][2]} Its structure is a precursor for compounds with potential anti-

inflammatory and anti-cancer activities.[1][2][3] It has been specifically identified as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are investigated for treating inflammatory bowel diseases.[8]

- **Agrochemicals:** The pyridine scaffold is common in crop protection agents. This compound serves as a building block for novel herbicides and pesticides.[1][2]
- **Materials Science:** It can be incorporated into polymer structures to enhance their physical and chemical properties, such as stability, conductivity, and optical characteristics.[4]
- **Biochemical Research:** Used to synthesize molecules for studying enzyme inhibition and receptor binding, providing valuable tools for probing biological processes.[2]

Safety and Handling

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

Hazard Category	GHS Information	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.[6]	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[18]
Skin Irritation	H315: Causes skin irritation.[6]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[18] [19]
Eye Irritation	H319: Causes serious eye irritation.[6]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8][18]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
- Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][19]
Ensure adequate ventilation.

Conclusion

2-Bromo-4-methoxypyridine is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, provides a reliable and efficient pathway for constructing complex molecules. For scientists in drug discovery and materials science, mastering the application of this versatile building block is a key step toward achieving their synthetic objectives and advancing their respective fields.

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